Cas no 72769-05-2 (4-(bromomethyl)-2,2-difluoro-2H-1,3-benzodioxole)

4-(Bromomethyl)-2,2-difluoro-2H-1,3-benzodioxole is a fluorinated benzodioxole derivative featuring a reactive bromomethyl group, making it a valuable intermediate in organic synthesis. The difluoro substitution enhances its stability and influences electronic properties, while the bromomethyl moiety allows for further functionalization via nucleophilic substitution or cross-coupling reactions. This compound is particularly useful in pharmaceutical and agrochemical research, where fluorinated scaffolds are sought for their metabolic stability and bioactivity. Its well-defined structure ensures consistent reactivity, facilitating precise modifications in complex molecule construction. Suitable for use under controlled conditions, it requires handling with appropriate safety measures due to its alkyl bromide functionality.
4-(bromomethyl)-2,2-difluoro-2H-1,3-benzodioxole structure
72769-05-2 structure
Product name:4-(bromomethyl)-2,2-difluoro-2H-1,3-benzodioxole
CAS No:72769-05-2
MF:C8H5O2F2Br
MW:251.025
MDL:MFCD24842626
CID:2618944
PubChem ID:10999486

4-(bromomethyl)-2,2-difluoro-2H-1,3-benzodioxole Chemical and Physical Properties

Names and Identifiers

    • 4-(bromomethyl)-2,2-difluoro-2H-1,3-benzodioxole
    • 72769-05-2
    • P19154
    • AKOS024263219
    • EN300-269296
    • PS-20558
    • 4-(Bromomethyl)-2,2-difluorobenzo[d][1,3]dioxole
    • SY214805
    • SCHEMBL7274441
    • 4-Bromomethyl-2,2-difluoro-1,3-benzodioxole
    • 4-(Bromomethyl)-2,2-difluoro-1,3-dioxaindane
    • MFCD24842626
    • 832-536-3
    • XCA76905
    • MDL: MFCD24842626
    • Inchi: InChI=1S/C8H5BrF2O2/c9-4-5-2-1-3-6-7(5)13-8(10,11)12-6/h1-3H,4H2
    • InChI Key: DWSQSTVDTPKIFZ-UHFFFAOYSA-N
    • SMILES: C1=CC(=C2C(=C1)OC(O2)(F)F)CBr

Computed Properties

  • Exact Mass: 249.94410g/mol
  • Monoisotopic Mass: 249.94410g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 18.5Ų
  • XLogP3: 3.1

4-(bromomethyl)-2,2-difluoro-2H-1,3-benzodioxole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB277406-200 mg
4-(Bromomethyl)-2,2-difluoro-1,3-benzodioxole, 98%; .
72769-05-2 98%
200mg
€155.90 2023-04-26
TRC
B870318-10mg
4-(Bromomethyl)-2,2-difluoro-2H-1,3-benzodioxole
72769-05-2
10mg
$ 70.00 2022-06-06
Apollo Scientific
PC48661-5g
4-(Bromomethyl)-2,2-difluoro-1,3-benzodioxole
72769-05-2 97%
5g
£615.00 2025-02-22
eNovation Chemicals LLC
D635766-5G
4-(bromomethyl)-2,2-difluoro-2H-1,3-benzodioxole
72769-05-2 97%
5g
$460 2024-07-21
Enamine
EN300-269296-0.1g
4-(bromomethyl)-2,2-difluoro-1,3-dioxaindane
72769-05-2 95.0%
0.1g
$49.0 2025-03-20
Aaron
AR01B350-5g
4-(bromomethyl)-2,2-difluoro-2H-1,3-benzodioxole
72769-05-2 97%
5g
$416.00 2025-02-09
eNovation Chemicals LLC
D635766-500mg
4-(bromomethyl)-2,2-difluoro-2H-1,3-benzodioxole
72769-05-2 97%
500mg
$120 2024-07-21
Ambeed
A476005-1g
4-(Bromomethyl)-2,2-difluorobenzo[d][1,3]dioxole
72769-05-2 97%
1g
$203.0 2024-04-17
Aaron
AR01B350-10g
4-(bromomethyl)-2,2-difluoro-2H-1,3-benzodioxole
72769-05-2 97%
10g
$749.00 2025-02-09
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ4410-1g
4-(bromomethyl)-2,2-difluoro-2H-1,3-benzodioxole
72769-05-2 97%
1g
¥1030.0 2024-04-17

Additional information on 4-(bromomethyl)-2,2-difluoro-2H-1,3-benzodioxole

Comprehensive Overview of 4-(bromomethyl)-2,2-difluoro-2H-1,3-benzodioxole (CAS No. 72769-05-2)

The compound 4-(bromomethyl)-2,2-difluoro-2H-1,3-benzodioxole (CAS No. 72769-05-2) is a specialized organic molecule with significant applications in pharmaceutical and agrochemical research. Its unique structure, featuring a bromomethyl group and a difluorobenzodioxole moiety, makes it a valuable intermediate in synthetic chemistry. Researchers and industry professionals frequently search for this compound due to its role in developing novel bioactive molecules, particularly in the context of drug discovery and crop protection.

One of the key reasons for the growing interest in 4-(bromomethyl)-2,2-difluoro-2H-1,3-benzodioxole is its versatility in cross-coupling reactions, a hot topic in modern organic synthesis. The bromomethyl group serves as an excellent leaving group, enabling efficient functionalization of the benzodioxole scaffold. This property aligns with the current demand for sustainable chemistry and atom-economical processes, as it allows for precise modifications with minimal waste generation.

In the pharmaceutical sector, difluorobenzodioxole derivatives have gained attention for their potential in addressing drug-resistant infections and chronic diseases. The incorporation of fluorine atoms, a trending strategy in medicinal chemistry, enhances the metabolic stability and bioavailability of drug candidates. As a result, 4-(bromomethyl)-2,2-difluoro-2H-1,3-benzodioxole is often explored in the design of next-generation therapeutics, particularly for targets like kinase inhibitors and GPCR modulators.

From an industrial perspective, the compound's role in agrochemical innovation cannot be overlooked. With the rising global focus on food security and sustainable farming, researchers are investigating 4-(bromomethyl)-2,2-difluoro-2H-1,3-benzodioxole as a precursor for eco-friendly pesticides. Its structural features contribute to the development of compounds with improved pest selectivity and reduced environmental persistence, addressing the urgent need for greener crop solutions.

The synthesis and handling of 4-(bromomethyl)-2,2-difluoro-2H-1,3-benzodioxole require expertise in organofluorine chemistry, a field that has seen exponential growth due to the unique properties of fluorine-containing compounds. Laboratories working with this intermediate often emphasize reaction optimization and purification techniques, as these factors critically impact yield and purity—key concerns for both academic and industrial users searching for reliable protocols.

Analytical characterization of 72769-05-2 typically involves advanced techniques such as NMR spectroscopy (particularly 19F-NMR), mass spectrometry, and HPLC analysis. These methods are essential for quality control, especially when the compound is used in high-throughput screening or combinatorial chemistry applications. The availability of detailed spectral data for this compound is frequently sought after in chemical databases and research forums.

Looking ahead, the demand for 4-(bromomethyl)-2,2-difluoro-2H-1,3-benzodioxole is expected to rise in parallel with advancements in precision medicine and smart agriculture. Its compatibility with emerging technologies like flow chemistry and automated synthesis platforms positions it as a future-proof building block for chemical innovation. Researchers continue to explore novel derivatives and applications, making this compound a subject of ongoing scientific investigation and commercial interest.

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(CAS:72769-05-2)4-(bromomethyl)-2,2-difluoro-2H-1,3-benzodioxole
A1090111
Purity:99%
Quantity:10g
Price ($):599.0